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Compound of Interest

Compound Name: BI-4924

Cat. No.: B8106016

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQSs) for the use of
BI-4916, a prodrug of the potent phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-
4924. The focus of this guide is to help users optimize BI-4916 concentration to maximize on-
target PHGDH inhibition while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is BI-4916 and what is its primary target?

Al: BI-4916 is a cell-permeable ester prodrug of BI-4924, a potent and selective inhibitor of
phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de
novo serine biosynthesis pathway.[2] Upon entering the cell, BI-4916 is hydrolyzed to its active
form, BI-4924, which competitively inhibits PHGDH in an NADH/NAD+-dependent manner.[1]

[3]
Q2: What are the known on-target effects of BI-49167

A2: By inhibiting PHGDH, BI-4916 disrupts the synthesis of serine, a crucial amino acid for cell
proliferation, nucleotide synthesis, and redox homeostasis. In cancer cells with upregulated
serine synthesis, BI-4916 can lead to reduced cell migration and proliferation.

Q3: What are the known off-targets of BI-4916 and its active form, BI-49247
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A3: A screening panel of 44 targets (SafetyScreen44™) revealed that at a concentration of 10
1M, BI-4916 shows significant inhibition of the following proteins: Cholecystokinin A (CCKA)
receptor (82% inhibition), 5-HT2B receptor (94% inhibition), and ALPHA-2A adrenergic receptor
(101% inhibition). The active form, BI-4924, at 10 uM, has been shown to inhibit the 5-HT2B
receptor (78% inhibition) and Phosphodiesterase 3A (PDE3A) (86% inhibition). Furthermore, a
chemoproteomics study identified alcohol dehydrogenase class-3 and 3-hydroxyisobutyrate
dehydrogenase as potential off-targets of Bl-4924.

Q4: How can | determine the optimal concentration of BI-4916 for my experiments?

A4: The optimal concentration of BI-4916 will depend on your specific cell type and
experimental endpoint. It is crucial to perform a dose-response curve to determine the IC50 for
PHGDH inhibition in your system. This can be assessed by measuring the reduction in de novo
serine synthesis. A starting point for cellular assays is often in the low micromolar range. For
instance, an IC50 of 2 uM for the inhibition of de novo serine synthesis has been reported in
MDA-MB-468 cells after 72 hours of incubation. It is recommended to use the lowest
concentration that achieves the desired on-target effect to minimize the risk of engaging off-
targets.

Q5: What are the potential consequences of off-target effects?

A5: Off-target effects can lead to a variety of unintended biological consequences, making data
interpretation difficult. For example, inhibition of the 5-HT2B receptor can have cardiovascular
effects, while interaction with adrenergic receptors can influence signaling pathways controlling
blood pressure and metabolism. Disruption of cGAS-STING signaling at higher concentrations
(e.g., 15 puM) can impact innate immune responses.

Troubleshooting Guide
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Observed Problem Potential Cause Suggested Solution

1. Perform a dose-response
experiment: Compare the
concentration at which you
observe the phenotype with
the known on-target IC50 for
PHGDH inhibition in your cell
line. A significant discrepancy
suggests an off-target effect.2.
] Off-target effects may be
Inconsistent or unexpected o Use a structurally unrelated
dominating the observed o )
cellular phenotype PHGDH inhibitor: If a different
phenotype. N

PHGDH inhibitor does not
reproduce the phenotype, it is
likely an off-target effect of BI-
4916.3. Rescue experiment:
Overexpress PHGDH in your
cells. If this does not rescue
the phenotype, it points

towards off-target activity.

1. Determine the therapeutic
window: Compare the
concentration required for
PHGDH inhibition with the
concentration that causes
toxicity. A narrow window may
Cellular toxicity at The observed toxicity could be indicate onjtarget toxicity.2.
Use a cell line that does not

concentrations required for on-  due to on-target or off-target o
express PHGDH: If the toxicity

target activity effects. o
persists in a PHGDH-null cell

line, it is likely an off-target
effect.3. Knockdown of the
target: Use siRNA or CRISPR
to knockdown PHGDH. If this
phenocopies the toxicity, it

suggests on-target toxicity.
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o ] Inconsistent hydrolysis of the
Variability in experimental )
prodrug BI-4916 to the active

BI-4924.

results

1. Ensure consistent
experimental conditions:
Maintain consistent cell
density, incubation times, and
media conditions.2. Pre-
incubation time: Allow sufficient
time for cellular uptake and
conversion of BI-4916 to BI-
4924. An incubation time of at
least one hour is a good

starting point.

Quantitative Data Summary

The following tables summarize the known on-target and potential off-target activities of Bl-
4916 and its active metabolite, BI-4924. It is important to note that the off-target data is
currently limited to percent inhibition at a single high concentration. Researchers are strongly

encouraged to perform their own dose-response experiments to determine the 1C50 values for

these off-targets in their specific experimental setup.

Table 1: On-Target Activity of BI-4916 and BI-4924

. Reference(s

Compound Target Assay Type Cell Line IC50 |

PHGDH 13C-Serine
BI-4916 _ MDA-MB-468 2.0 uM (72h)

(cellular) Synthesis

PHGDH o 18.24 + 1.06
BI-4916 Cell Viability MDA-MB-468

(cellular) uM

PHGDH NAD+ high
Bl-4924 - 3nM

(biochemical)  assay

Table 2: Potential Off-Target Activity of BI-4916 and BI-4924
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Potential Concentrati o Reference(s
Compound Assay Type % Inhibition
Off-Target on
SafetyScreen
BI-4916 CCKA 10 uM 82%
44™
SafetyScreen
5-HT2B 10 uM 94%
44™
SafetyScreen
ALPHA2A 10 uM 101%
44™
Decreased
CGAS-STING
] ) Western Blot 15 uM pSTING/pTB
signaling
K1
SafetyScreen
BI-4924 5-HT2B 10 uM 78%
44™
SafetyScreen
PDE3A 10 uM 86%
44™
Alcohol -
Chemoproteo N Identified as N
Dehydrogena ] Not specified ) Not specified
mics a binder
se Class-3
3-
Hydroxyisobu N
Chemoproteo - Identified as -
tyrate ) Not specified ] Not specified
mics a binder
Dehydrogena
se

Experimental Protocols

To assist researchers in determining the optimal concentration of BI-4916 and identifying

potential off-target effects, we provide the following detailed experimental protocols.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
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This protocol allows for the verification of direct binding of BI-4916 (via its active form Bl-4924)
to PHGDH in intact cells. The principle is that ligand binding stabilizes the target protein,
leading to a higher melting temperature.

Materials:

e Cells of interest cultured to 70-80% confluency
e BI-4916 (and a vehicle control, e.g., DMSO)

o Phosphate-buffered saline (PBS)

 Lysis buffer (e.g., RIPA buffer with protease inhibitors)
e PCR tubes

e Thermocycler

o Centrifuge (capable of 20,000 x g at 4°C)

o BCA protein assay kit

o SDS-PAGE and Western blot reagents

e Primary antibody against PHGDH

o HRP-conjugated secondary antibody

e Chemiluminescence substrate

Procedure:

e Cell Treatment:

o Harvest cells and resuspend in fresh culture medium at a desired density (e.g., 2 x 10°
cells/mL).

o Treat cells with the desired concentrations of BI-4916 or vehicle control. Incubate at 37°C
for 1-2 hours to allow for drug uptake and conversion.
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Heat Challenge:

o Aliquot the cell suspension into PCR tubes for each temperature point. A typical
temperature range is 40°C to 70°C in 2-3°C increments.

o Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by a
3-minute cooling step at 4°C.

Cell Lysis:

o Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water
bath) or by adding an appropriate lysis buffer.

Separation of Soluble and Aggregated Proteins:

o Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated
proteins.

Sample Analysis:

o Carefully collect the supernatant (soluble protein fraction).

o Determine the protein concentration of each sample using a BCA assay.

o Perform Western blotting with an anti-PHGDH antibody to detect the amount of soluble
PHGDH at each temperature.

Data Analysis:

[¢]

Quantify the band intensities from the Western blot.

[e]

Normalize the intensity at each temperature to the intensity at the lowest temperature
(considered 100% soluble).

[e]

Plot the percentage of soluble PHGDH against the temperature to generate a melt curve.
A shift in the melt curve to a higher temperature in the presence of BI-4916 indicates
target engagement.
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Protocol 2: Chemoproteomics for Off-Target
Identification

This protocol provides a general workflow for identifying potential off-targets of BI-4916 using
an affinity-based chemical proteomics approach. This often involves synthesizing a tagged
version of the drug molecule.

Materials:

Alkyne-tagged BI-4916 probe

e Cells of interest

e Lysis buffer

» Biotin-azide tag

o Copper(l)-catalyzed alkyne-azide cycloaddition (CUAAC) click chemistry reagents

o Streptavidin-coated beads

e \Wash buffers

o Elution buffer

o SDS-PAGE reagents

 In-gel trypsin digestion kit

Mass spectrometer

Procedure:

e Cell Treatment with Probe:

o Treat cells with the alkyne-tagged BI-4916 probe for a specified time. Include a control
where cells are pre-treated with an excess of untagged BI-4916 to compete for binding
sites.
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Cell Lysis:

o Lyse the cells and collect the total protein lysate.

Click Chemistry:

o Perform a CUAAC reaction to attach a biotin-azide tag to the alkyne-tagged probe that is
bound to proteins.

Affinity Purification:

o Incubate the biotinylated lysate with streptavidin-coated beads to enrich for probe-bound
proteins.

o Wash the beads extensively to remove non-specifically bound proteins.

Elution and Protein Identification:

o Elute the bound proteins from the beads.
o Separate the eluted proteins by SDS-PAGE.

o Excise protein bands, perform in-gel trypsin digestion, and identify the proteins by mass
spectrometry.

o Data Analysis:

o Compare the proteins identified in the probe-treated sample with the competitor-treated
sample. Proteins that are significantly less abundant in the competitor sample are
considered potential off-targets.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: On-target pathway of BI-4916.
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Caption: Troubleshooting workflow for unexpected phenotypes.
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Caption: Cellular Thermal Shift Assay (CETSA) workflow.
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Caption: Potential off-target signaling pathways of BI-4916.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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